

Initial safety and toxicity assessment of Dipotassium Glycyrrhizinate

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Compound of Interest

Compound Name: *Dipotassium Glycyrrhizinate*

Cat. No.: *B155457*

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An In-depth Technical Guide on the Initial Safety and Toxicity Assessment of **Dipotassium Glycyrrhizinate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium Glycyrrhizinate (DPG) is the dipotassium salt of glycyrrhizic acid, a primary active component extracted from the root of the licorice plant (*Glycyrrhiza glabra*)[1][2]. It is widely utilized in the cosmetic, food, and pharmaceutical industries for its anti-inflammatory, soothing, and flavoring properties[1][3][4]. The U.S. Food and Drug Administration (FDA) lists licorice and its derivatives as Generally Recognized As Safe (GRAS) for use in food, with some restrictions on the levels of glycyrrhizic acid[5]. This guide provides a comprehensive technical overview of the initial safety and toxicity data for **Dipotassium Glycyrrhizinate**, focusing on key toxicological endpoints.

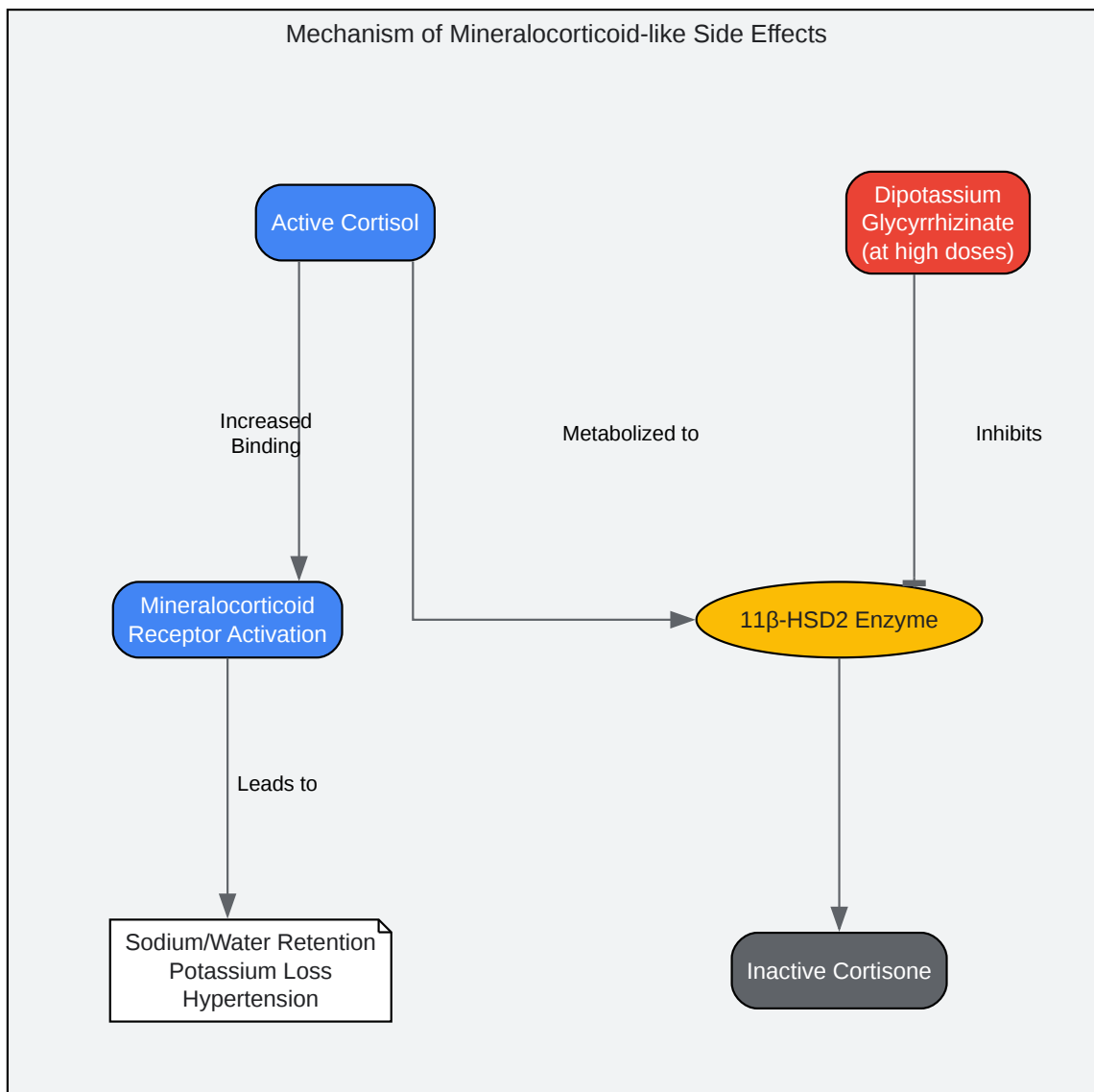
Pharmacokinetics and Metabolism

Glycyrrhizic acid is poorly absorbed through the intestinal tract. However, it can be hydrolyzed to its active metabolite, glycyrrhetinic acid, by β -glucuronidase produced by intestinal bacteria[6]. Glycyrrhetinic acid is then absorbed and can enter systemic circulation[6]. Both glycyrrhizic acid and glycyrrhetinic acid bind to albumin in the blood and are primarily excreted

in the bile, with minimal urinary excretion[7]. Studies on dermal absorption have shown that **Dipotassium Glycyrrhizinate** is undetectable in the receptor chamber when tested for penetration through pig skin, indicating poor absorption through the skin[5][7].

Primary Mechanism of Action (Toxicological Relevance)

The most significant systemic effects of high-dose or chronic exposure to glycyrrhizic acid and its salts are linked to the inhibition of the enzyme 11 β -hydroxysteroid dehydrogenase type 2 (11 β -HSD2) in the kidney[7][8]. This enzyme is responsible for converting active cortisol to inactive cortisone[8]. By inhibiting 11 β -HSD2, DPG can lead to an increase in local cortisol concentrations, which then act on mineralocorticoid receptors, causing pseudo-aldosteronism. This results in sodium and water retention, potassium excretion, hypertension, and suppression of the renin-angiotensin-aldosterone system[5][7][9][10].



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Caption: Inhibition of 11 β -HSD2 by high doses of **Dipotassium Glycyrrhizate**.

Toxicological Profile

The safety of **Dipotassium Glycyrrhizinate** has been evaluated through various toxicological studies, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity assessments.

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single, short-term exposure. The median lethal dose (LD50) is a common endpoint. For glycyrrhizin salts, LD50 values are generally high, indicating low acute toxicity.

Table 1: Acute Toxicity of Glycyrrhizin Salts in Mice

Route of Administration	Glycyrrhizin Salt	LD50 (mg/kg)	Reference
Oral	Dipotassium Glycyrrhizinate	8,100	[1]
Oral	Crude Potassium Salt	12,400	[1]
Oral	Diammonium Salt	9,600	[1]
Intraperitoneal	Diammonium Salt	1,250	[1]

| Intraperitoneal | Glycyrrhetic Acid | 308 |[7] |

Experimental Protocol: Acute Oral Toxicity (General)

- Test System: Typically mice or rats.
- Administration Route: Oral gavage.
- Dosage: A single administration of graded doses of the test substance. For **Dipotassium Glycyrrhizinate**, doses up to and exceeding 8100 mg/kg were likely used in mice[1][11].
- Duration: Observation period is typically 14 days.
- Endpoints Measured: Mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and gross necropsy at the end of the observation period.

Subchronic and Chronic Toxicity

Studies involving repeated administration of **Dipotassium Glycyrrhizinate** and related salts have shown little toxicity. Moderate chronic exposure can lead to the previously described mineralocorticoid-like effects, such as sodium and water retention and hypertension[5][7][9]. A chronic toxicity study of monoammonium glycyrrhizinate administered subcutaneously to rats for 26 weeks established a No-Observed-Adverse-Effect Level (NOAEL) of 25 mg/kg/day[12].

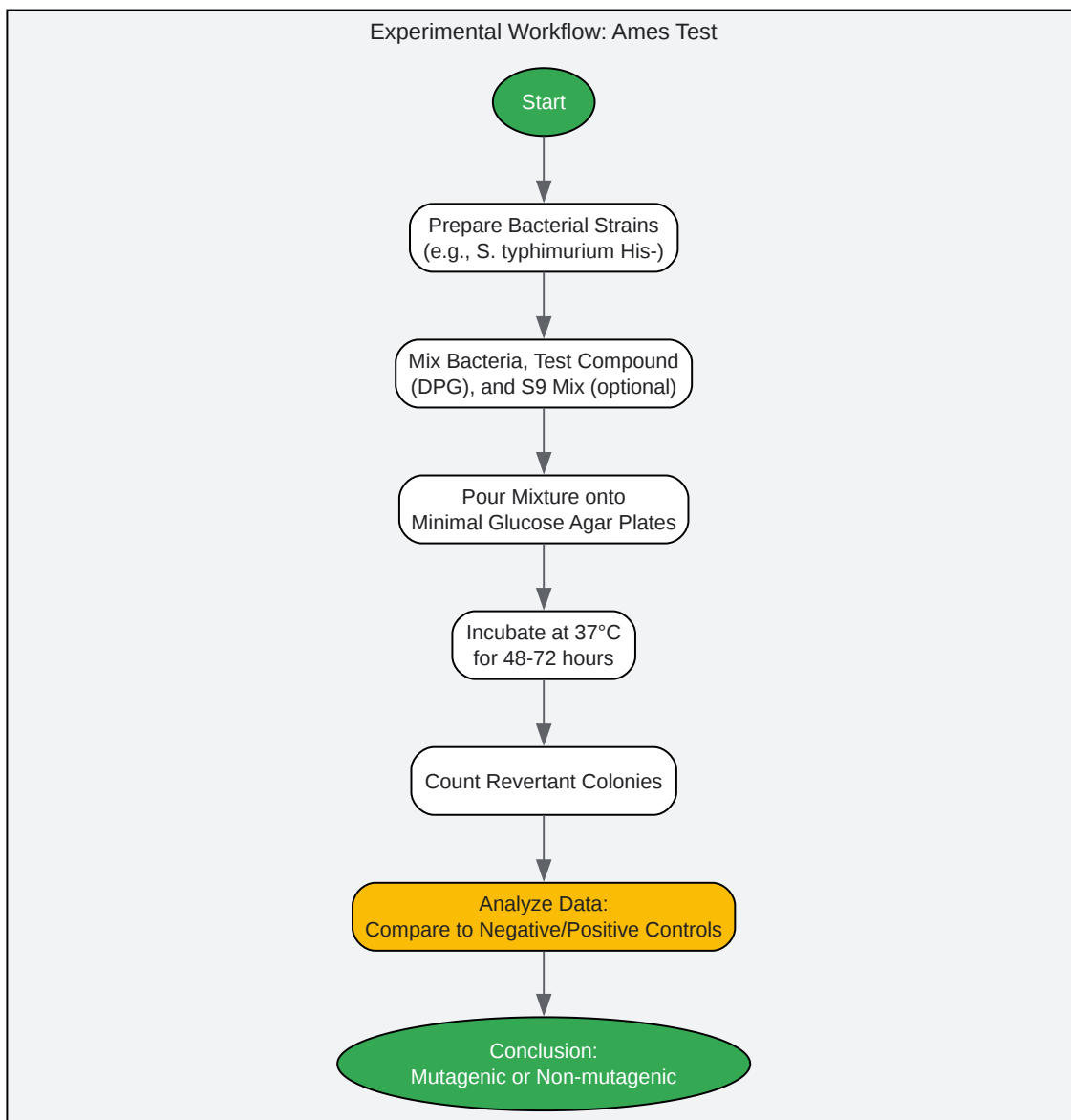
Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can indicate mutagenic or carcinogenic potential. **Dipotassium Glycyrrhizinate** and its related salts have been extensively tested and are generally considered non-genotoxic.

Table 2: Summary of Genotoxicity Studies

Test Type	Test System	Substance	Concentration/Dose	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium (TA92, TA1535, TA100, TA1537, TA98), E. coli (WP2 uvrA)	Disodium Glycyrrhizinate	Up to 5000 µg/plate	Negative	[13]
Bacterial Reverse Mutation (Ames)	S. typhimurium (TA98, TA100, TA102, TA1535, TA1537)	Monoammonium Glycyrrhizinate	Up to 5000 µg/plate	Negative	[13]
In vitro Chromosome Aberration	Human Lymphocytes	Monoammonium Glycyrrhizinate	Up to 1500 µg/mL	Negative (Cytotoxicity at 1500 µg/mL)	[13]

| In vivo Micronucleus Test | Mouse Bone Marrow | Monoammonium Glycyrrhizinate | Up to 250 mg/kg (i.v.) | Negative | [\[13\]](#) |



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Caption: Generalized workflow for a bacterial reverse mutation (Ames) test.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

- Test System: Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of *Escherichia coli* (e.g., WP2 uvrA) [13].
- Administration Route: In vitro plate incorporation or pre-incubation method.
- Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to detect metabolites that may be mutagenic.
- Dosage/Concentration: A range of concentrations is used, typically up to 5000 µg/plate, unless limited by cytotoxicity[13].
- Endpoints Measured: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to solvent (negative) and known mutagen (positive) controls. A significant, dose-related increase in revertant colonies indicates a positive result.

Carcinogenicity

Long-term carcinogenicity studies are essential for substances with potential for chronic human exposure. A 96-week study in mice found no evidence of carcinogenicity for Disodium Glycyrrhizate.

Experimental Protocol: Carcinogenicity Study

- Test System: Mice.
- Administration Route: Drinking water.
- Dosage: Exposure levels up to 12.2 mg/kg/day.
- Duration: 96 weeks.
- Endpoints Measured: Survival, body weight, clinical observations, and comprehensive histopathological examination of tissues for neoplastic lesions.
- Result: Disodium Glycyrrhizate was not carcinogenic under these test conditions[7][9].

Reproductive and Developmental Toxicity

Studies in multiple animal species have shown that glycyrrhizate salts do not produce reproductive or developmental toxicity, with one exception of a skeletal variation at high doses in rats[5][9].

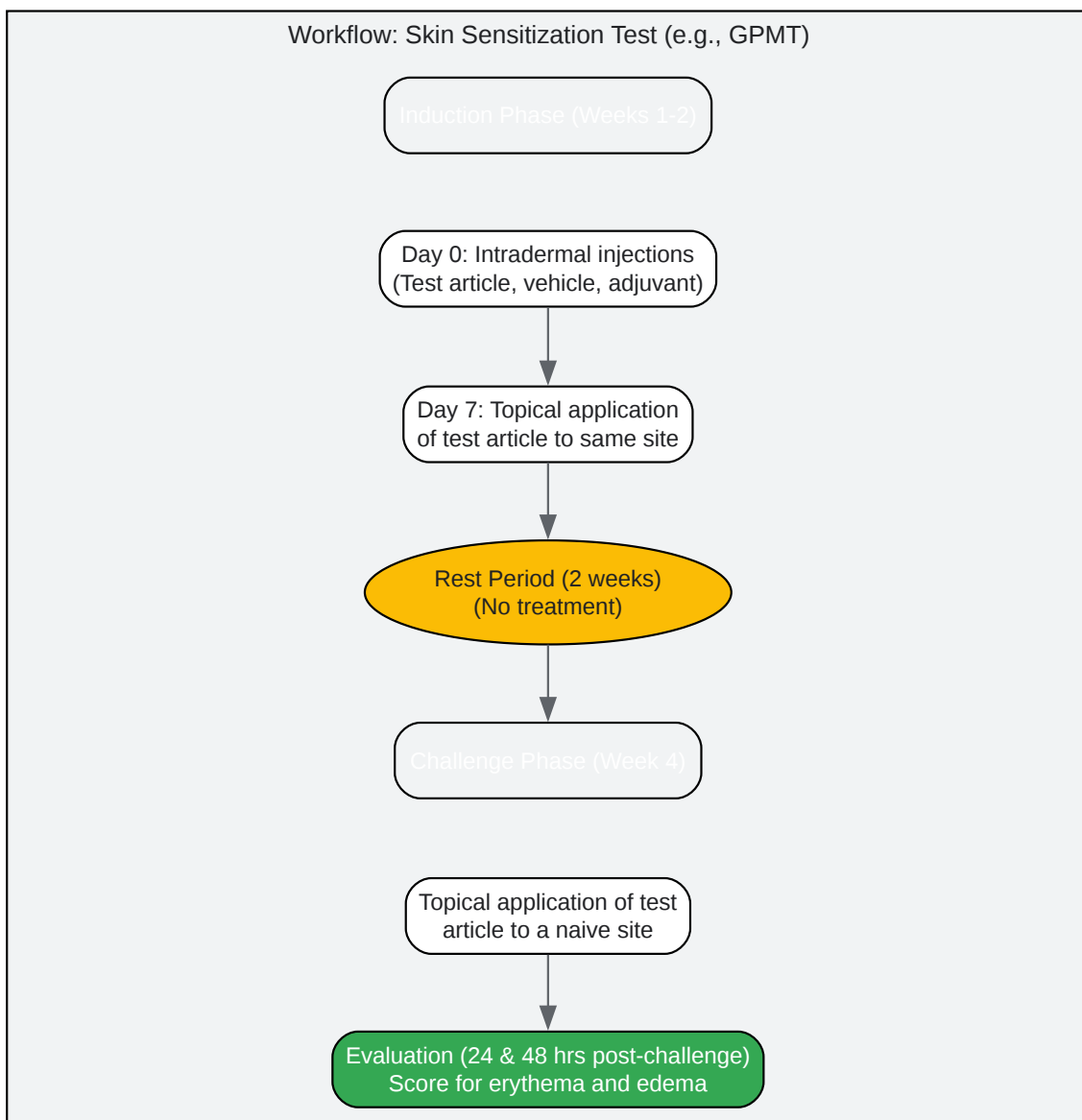
Experimental Protocol: Developmental Toxicity Study

- Test System: Rats, mice, golden hamsters, or Dutch-belted rabbits[7].
- Administration Route: Typically oral gavage or dietary administration.
- Dosage: Graded doses administered during the period of organogenesis. In one rat study, doses included 238.8 and 679.9 mg/kg/day[5][9].
- Endpoints Measured: Maternal toxicity (mortality, body weight, clinical signs), and developmental effects in fetuses (e.g., viability, external, visceral, and skeletal malformations and variations).
- Result: No reproductive or developmental toxicity was observed, except for a dose-dependent increase in sternebral (skeletal) variants in one rat study at high doses[7][9].

Skin Irritation, Sensitization, and Phototoxicity

Given its widespread use in topical products, the dermal safety of **Dipotassium Glycyrrhizinate** is critical. It is considered non-irritating, non-sensitizing, and not phototoxic at typical use concentrations.

Table 3: Summary of Skin Safety Studies | Test Type | Test System | Substance/Concentration | Result | Reference | | :--- | :--- | :--- | :--- | | Skin Irritation | Shaved Rabbit Skin | Glycyrrhetic Acid | Not irritating |[7] | | Skin Sensitization | Clinical Tests (Human) | Glycyrrhetic Acid (up to 6%) | Not a sensitizer |[7][9] | | Phototoxicity/Photosensitization | Clinical Tests (Human) | **Dipotassium Glycyrrhizinate** (5%) | Not a phototoxic agent or photosensitizer |[7][9] |



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Caption: Generalized workflow for a Guinea Pig Maximization Test (GPMT).

Clinical Studies and Human Data

Human studies have helped establish safe intake levels. In a study with 39 healthy volunteers, a no-effect level of 2 mg/kg/day was determined for glycyrrhizic acid given orally for 8 weeks[7][9]. High consumption (>500 mg/week) by pregnant women was associated with a higher likelihood of birth before 38 weeks, although birth weight and maternal blood pressure were unaffected[5][7].

Regulatory Status and Purity

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Dipotassium Glycyrrhizate and concluded that it is safe for use in cosmetics[5][9]. The panel noted that while ingestion can have physiological effects, it is poorly absorbed through the skin and is not considered an irritant or sensitizer at current use concentrations[5][9]. Purity specifications recommend that **Dipotassium Glycyrrhizinate** should be at least 95% pure, with strict limits on heavy metals and pesticide residues[5][7].

Conclusion

The available toxicological data indicate that **Dipotassium Glycyrrhizinate** has a low order of acute toxicity and is not genotoxic, carcinogenic, or a reproductive toxin at tested doses. Systemic effects, such as hypertension and electrolyte imbalance, are associated with the inhibition of 11 β -HSD2 and are observed only with high acute or moderate chronic oral exposure. For its intended use in topical and cosmetic products, **Dipotassium Glycyrrhizinate** is considered safe, as it is poorly absorbed through the skin and has been shown to be non-irritating and non-sensitizing.

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